

# Structure Elucidation of 6-Bromoquinolin-4-Ol: A Convergent Evidence Approach

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## Compound of Interest

Compound Name: 6-Bromoquinolin-4-Ol

CAS No.: 332366-57-1

Cat. No.: B3021693

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This guide provides a comprehensive framework for the unambiguous structural determination of **6-bromoquinolin-4-ol**. Rather than a linear checklist of techniques, we present an integrated strategy where converging lines of evidence from multiple analytical platforms establish a self-validating system for characterization. This approach is paramount for heterocyclic building blocks like **6-bromoquinolin-4-ol**, where subtle isomeric possibilities and tautomeric forms necessitate a rigorous, multi-faceted validation process to ensure scientific integrity in drug discovery and materials science applications.

The quinoline scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities.[1] Therefore, the precise characterization of substituted quinolines is a critical prerequisite for understanding their structure-activity relationships and mechanism of action.[2]

## Foundational Physicochemical Profile

Before delving into complex spectroscopic analysis, establishing a foundational profile of the compound is essential. These initial data points provide the first layer of validation and are critical for cross-referencing with spectroscopic results. **6-Bromoquinolin-4-ol**, which exists in

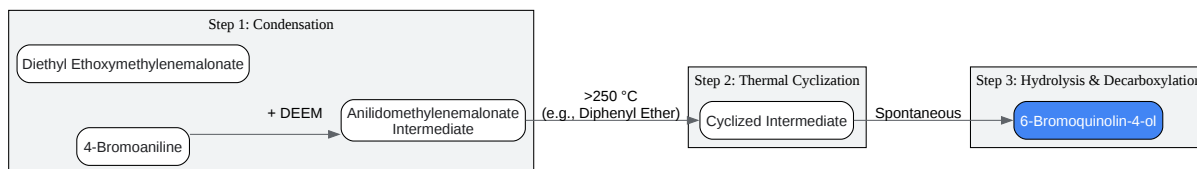
tautomeric equilibrium with 6-bromo-4(1H)-quinolinone, possesses the following key properties. [3][4] The quinolinone tautomer is generally favored in the solid state.

Property	Value	Source
CAS Number	145369-94-4 (ol) / 332366-57-1 (one)	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	[3]
Molecular Weight	224.05 g/mol	[3]
Melting Point	282-284 °C	[5]
Appearance	Off-white to light yellow solid	[5]

## The Synthetic Context: Establishing the Blueprint

Understanding the synthetic route is not merely a procedural formality; it is fundamental to the elucidation process. It allows the scientist to anticipate the target structure, predict potential isomeric impurities, and rationalize the fragmentation patterns or spectral features observed. The Gould-Jacobs reaction is a classic and robust method for synthesizing the 4-hydroxyquinoline core, proceeding through the condensation of an aniline with an alkoxymethylenemalonate ester followed by high-temperature thermal cyclization.[6]

The causality for choosing this pathway lies in its reliability and the well-understood mechanism, which strongly predicts the formation of the 6-bromo isomer when starting from 4-bromoaniline.[6][7]



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Caption: Workflow for the Gould-Jacobs synthesis of **6-bromoquinolin-4-ol**.

## Experimental Protocol: Gould-Jacobs Synthesis

This protocol is adapted from established methodologies for quinolone synthesis.[5]

- **Condensation:** In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at  $100\text{-}120\text{ }^{\circ}\text{C}$  for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
- **Cyclization:** Prepare a separate three-neck flask containing a high-boiling point solvent such as diphenyl ether. Heat the solvent to approximately  $250\text{ }^{\circ}\text{C}$ .
- Slowly add the crude anilidomethylenemalonate intermediate from Step 1 to the hot diphenyl ether. The rate of addition must be controlled to prevent excessive foaming.
- Maintain the reaction temperature at  $250\text{ }^{\circ}\text{C}$  for 15-30 minutes after the addition is complete. [5]
- **Isolation:** Allow the mixture to cool to below  $100\text{ }^{\circ}\text{C}$  and dilute with a non-polar solvent like hexane to precipitate the product.
- Collect the solid by vacuum filtration and wash thoroughly with hexane followed by ether to remove the diphenyl ether solvent.

- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield **6-bromoquinolin-4-ol** as a solid.

## Spectroscopic Interrogation: A Multi-Pronged Approach

No single technique provides the complete picture. True structural confidence is achieved when data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are in full agreement.

### Mass Spectrometry (MS): The Molecular Scale

The first spectroscopic question is foundational: what is the mass and elemental composition of the molecule? High-resolution mass spectrometry (HRMS) provides this with exceptional accuracy.

Causality: For a halogenated compound, MS is not just about the molecular weight; it's a direct confirmation of the halogen's presence. Bromine has two abundant isotopes,  $^{79}\text{Br}$  (~50.7%) and  $^{81}\text{Br}$  (~49.3%), in a roughly 1:1 ratio.<sup>[8]</sup> This results in a characteristic isotopic pattern for the molecular ion ( $M^+$ ) peak, which will appear as two distinct peaks of nearly equal intensity separated by 2 mass units (the  $M^+$  and  $M+2$  peaks).<sup>[9][10]</sup> Observing this pattern is a definitive indicator of a single bromine atom in the molecule.

Technique	Expected Result for $\text{C}_9\text{H}_6^{79}\text{BrNO}$	Expected Result for $\text{C}_9\text{H}_6^{81}\text{BrNO}$
High-Resolution MS (ESI-TOF)	Calculated $[M+H]^+$ : 223.9709	Calculated $[M+H]^+$ : 225.9688
Low-Resolution MS	$[M]^+$ at $m/z$ 223	$[M+2]^+$ at $m/z$ 225

### Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode to observe the  $[M+H]^+$  ion.
- Analysis: Examine the spectrum for the molecular ion cluster. Confirm the presence of two peaks of nearly equal intensity separated by  $\sim 2$  m/z units. The measured mass of both isotopic peaks should be within 5 ppm of the calculated theoretical masses for the formula  $C_9H_6BrNO$ .

## Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and reliable method for identifying key functional groups.

Causality: The primary utility of IR in this context is to confirm the presence of the quinolinone core and to investigate the keto-enol tautomerism. The 4-quinolinone tautomer will exhibit a strong carbonyl (C=O) stretching vibration, typically between  $1650-1690\text{ cm}^{-1}$ , and a broader N-H stretch around  $3000-3400\text{ cm}^{-1}$ .<sup>[11]</sup> The aromatic C-H stretches will appear above  $3000\text{ cm}^{-1}$ , and the C-Br stretch will be found in the fingerprint region, typically at low wavenumbers ( $500-600\text{ cm}^{-1}$ ).<sup>[12][13]</sup> The absence of a strong, broad O-H stretch and the presence of a distinct C=O peak strongly supports the quinolinone form in the analyzed sample (typically a solid).

## Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
- Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric  $H_2O$  and  $CO_2$  signals.

- **Sample Scan:** Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400  $\text{cm}^{-1}$ .
- **Analysis:** Process the spectrum to identify characteristic absorption bands corresponding to N-H, C=O, aromatic C-H, and C-C double bond vibrations.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.<sup>[2]</sup> For **6-bromoquinolin-4-ol**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR, along with 2D experiments, provide an unambiguous map of atomic connectivity.

**Causality:** The substitution pattern on the quinoline ring creates a unique electronic environment for each proton and carbon, resulting in a predictable set of signals. The number of signals, their chemical shifts ( $\delta$ ), their integration (for protons), and their coupling patterns (J-coupling) allow for a complete assignment of the structure.<sup>[14][15]</sup>

$^1\text{H}$  NMR Analysis (in  $\text{DMSO-d}_6$ ): Based on literature data, the following signals are expected for the quinolinone tautomer:<sup>[5]</sup>

- ~11.9 ppm (broad singlet, 1H): This downfield signal is characteristic of the N-H proton, deshielded by the aromatic system and potential hydrogen bonding.
- ~8.2 ppm (doublet,  $J \approx 2.0$  Hz, 1H): This signal corresponds to H5. It appears as a narrow doublet due to meta-coupling with H7.
- ~7.8 ppm (doublet of doublets,  $J \approx 9.0, 2.5$  Hz, 1H): This is H7, showing ortho-coupling to H8 and meta-coupling to H5.
- ~7.5 ppm (doublet,  $J \approx 9.0$  Hz, 1H): This corresponds to H8, showing ortho-coupling to H7.
- ~7.9 ppm (doublet,  $J \approx 7.5$  Hz, 1H): This signal is attributed to H2 of the pyridinone ring.
- ~6.1 ppm (doublet,  $J \approx 7.5$  Hz, 1H): This upfield aromatic signal corresponds to H3, coupled to H2.

$^{13}\text{C}$  NMR Analysis: Nine distinct carbon signals are expected. The carbonyl carbon (C4) will be the most downfield signal, typically  $>170$  ppm. The other eight signals will appear in the aromatic region ( $\sim 100$ - $150$  ppm).

## Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in  $\sim 0.6$  mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00) if not already present in the solvent.[2]
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of  $^{13}\text{C}$ .
- **2D NMR (Optional but Recommended):** Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships (e.g., confirming the H2-H3 and H7-H8 correlations).[16] An HSQC (Heteronuclear Single Quantum Coherence) experiment can be run to correlate each proton directly with its attached carbon.
- **Analysis:** Integrate the  $^1\text{H}$  NMR signals, determine the chemical shifts, and measure the coupling constants to piece together the aromatic spin systems and confirm the substitution pattern.

## The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It moves from connectivity to a precise three-dimensional atomic map.

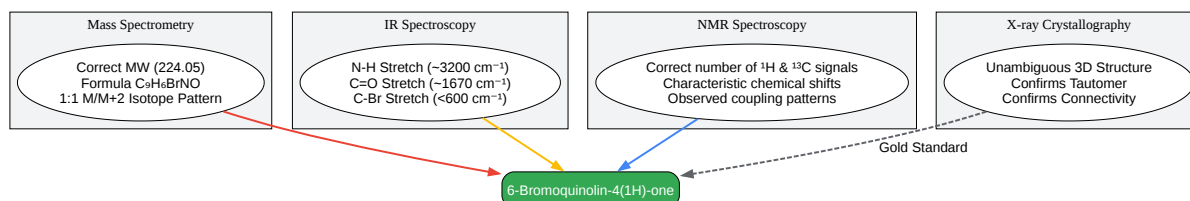
**Causality:** This technique provides a direct visualization of the molecule in the solid state.[17] It definitively confirms the atomic connectivity, bond lengths, bond angles, and the absolute stereochemistry if applicable. Crucially for this molecule, it will unequivocally identify the dominant tautomeric form (quinolin-4-ol vs. quinolin-4(1H)-one) in the crystal lattice and reveal intermolecular interactions like hydrogen bonding.[18]

## Experimental Protocol: X-ray Crystallography

- **Crystal Growth:** Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., DMF, ethanol, ethyl acetate).
- **Crystal Mounting:** Select a high-quality, defect-free crystal and mount it on a goniometer head.
- **Data Collection:** Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to fit the atomic model to the experimental data, resulting in the final, precise 3D structure.

## Data Synthesis: The Convergence of Evidence

The strength of this methodology lies not in any single piece of data, but in their perfect agreement. The structure is considered elucidated when all experimental observations converge on a single, consistent molecular representation.



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Caption: Convergent validation model for the structure of **6-bromoquinolin-4-ol**.

The HRMS data confirms the elemental formula. The IR spectrum confirms the presence of the quinolinone functional groups. The detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide the exact connectivity of the C-H framework, confirming the 6-bromo substitution pattern. Finally, X-ray crystallography provides the definitive, three-dimensional proof. When the conclusions from all these independent analyses are identical, the structural assignment of **6-bromoquinolin-4-ol** can be made with the highest degree of scientific confidence.

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